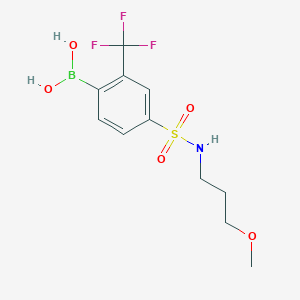

4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

Description

Properties

IUPAC Name |

[4-(3-methoxypropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF3NO5S/c1-21-6-2-5-16-22(19,20)8-3-4-10(12(17)18)9(7-8)11(13,14)15/h3-4,7,16-18H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWJZSSXSRUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCOC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133614 | |

| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402238-35-0 | |

| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds. The downstream effects of this reaction would depend on the specific context in which the reaction is being used.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the result of the compound’s action would be the formation of a new carbon–carbon bond. This could lead to the synthesis of a new organic compound, depending on the other reactants involved in the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions. Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, can impact the compound’s action and the overall outcome of the reaction.

Biological Activity

4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid, with the CAS number 1402238-35-0, is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique trifluoromethyl and sulfamoyl functional groups, which may influence its biological activity and interaction with various biological targets.

- Molecular Formula : C11H15BF3NO5S

- Purity : 95+%

- Structure : The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Antibacterial Properties

Recent studies have indicated that phenylboronic acids, including this compound, exhibit antibacterial activity. Research has shown that the introduction of the trifluoromethyl group can enhance the potency of these compounds against bacteria such as Escherichia coli and Bacillus cereus . The antibacterial mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with bacterial enzyme activity.

Binding Affinity Studies

Docking studies have revealed that this compound can bind effectively to specific targets within bacterial cells, such as LeuRS (Leucyl-tRNA synthetase) in E. coli. This binding may inhibit protein synthesis, contributing to its antibacterial effects .

Case Studies

- Antibacterial Efficacy : A study conducted on various boronic acids including this compound demonstrated significant antibacterial activity when tested against standard strains of E. coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of other related compounds, indicating a promising lead for further development .

- Glucose Binding : Another investigation highlighted the compound's ability to selectively bind d-glucose over d-fructose. This selectivity could be leveraged for diagnostic applications in diabetes management, where monitoring glucose levels is crucial .

Table 1: Comparison of Biological Activities of Boronic Acids

| Compound Name | MIC (µg/mL) | Target Bacteria | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | 32 | E. coli | -7.5 |

| Ortho-Trifluoromethoxy Phenylboronic Acid | 64 | E. coli | -6.8 |

| Para-Trifluoromethoxy Phenylboronic Acid | 128 | Bacillus cereus | -6.0 |

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzyme Activity : By binding to specific enzymes involved in bacterial metabolism or cell wall synthesis.

- Disruption of Cellular Processes : The compound's ability to interfere with essential cellular processes may lead to cell death or stasis.

Scientific Research Applications

Hazard Information

The compound is classified with GHS hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Medicinal Chemistry

4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid has shown promise in the development of pharmaceuticals, particularly in the design of inhibitors for various enzymes. Its boronic acid functionality allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in:

- Enzyme Inhibition : It can serve as a potent inhibitor for proteases and other enzymes involved in disease pathways.

- Drug Development : The compound's ability to modulate biological activity makes it a candidate for drug development targeting cancer and metabolic disorders.

Organic Synthesis

In organic chemistry, boronic acids are pivotal in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This compound can be employed as a reagent to synthesize complex organic molecules, including:

- Pharmaceutical Intermediates : Useful in creating intermediates for drugs.

- Material Science : Can be applied in the synthesis of polymers and materials with specific electronic or optical properties.

Sensor Development

The unique chemical structure of this boronic acid derivative allows it to be used in the development of sensors for detecting sugars and other biomolecules. The interaction between the boronic acid group and diols can be exploited for:

- Biosensors : Creating sensitive detection systems for glucose monitoring in diabetes management.

- Environmental Sensors : Detecting phenolic compounds or other pollutants.

Agricultural Chemistry

The compound also has potential applications in agrochemicals, particularly as a component of herbicides or fungicides due to its ability to interact with biological targets in plants.

Case Study 1: Medicinal Applications

A study investigated the use of boronic acids as inhibitors of proteasomes in cancer cells. The incorporation of the sulfamoyl group was found to enhance binding affinity, leading to increased apoptosis in treated cancer cell lines .

Case Study 2: Organic Synthesis

Research demonstrated that this compound could successfully facilitate Suzuki-Miyaura reactions under mild conditions, resulting in high yields of desired products .

Case Study 3: Sensor Development

A biosensor utilizing this compound was developed for glucose detection, showing a significant reduction in response time compared to traditional methods, highlighting its potential for real-time monitoring applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfamoyl/Boronic Acid Derivatives

The target compound is compared below with analogous phenylboronic acids bearing sulfonamide/sulfamoyl groups (Table 1).

Table 1: Structural and Functional Comparison of Selected Boronic Acid Derivatives

Key Structural and Functional Differences

Sulfamoyl Group Modifications

- 3-Methoxypropyl vs. Propyl : The methoxypropyl chain in the target compound introduces an ether oxygen , which increases hydrophilicity compared to the purely alkyl propyl chain in ’s compound. This modification may improve aqueous solubility and reduce aggregation in biological systems .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

- The 2-CF₃ group in the target compound and its propyl analog () provides strong electron-withdrawing effects, stabilizing the boronic acid and enhancing its reactivity in Suzuki couplings. In contrast, methylsulfonyl () and fluorosulfonyl () groups exhibit varying electron-withdrawing capacities, influencing reaction rates and byproduct formation .

Reactivity in Cross-Coupling Reactions

- The trifluoromethyl and sulfamoyl groups synergistically enhance the electrophilicity of the boronic acid, making it a robust partner in Suzuki-Miyaura reactions. For example, fluorosulfonyl analogs () are used in synthesizing sulfonyl fluoride biaryls, critical for click chemistry applications .

- The methoxypropyl chain may reduce steric hindrance compared to bulkier substituents (e.g., cyclohexyl in ’s LMM11), improving coupling efficiency .

Preparation Methods

Methodology

- Starting Material: 1-bromo-3,4,5-trifluorobenzene (or analogous trifluorinated aryl halides).

- Reaction: Formation of the arylboronic acid via a Miyaura borylation or Grignard-based route.

-

- Borylation via Miyaura reaction:

- React aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane or DMF).

- Reaction conditions: Elevated temperature (~80°C) under inert atmosphere.

- Outcome: Formation of the trifluoromethylphenylboronic ester, which is then hydrolyzed to the boronic acid.

- Borylation via Miyaura reaction:

Alternatively , a Grignard route can be employed:

Data Table: Synthesis of Trifluoromethylphenylboronic Acid

| Step | Reagents | Conditions | Yield | Reference | |

|---|---|---|---|---|---|

| A | 1-bromo-3,4,5-trifluorobenzene | Pd catalyst, bis(pinacolato)diboron, base | 80-90°C, inert atmosphere | ~70% | |

| B | Hydrolysis of boronate ester | Aqueous acid | - | - |

Functionalization with the Sulfamide and Methoxypropyl Groups

The key challenge involves attaching the N-(3-methoxypropyl)sulfamoyl moiety to the aromatic ring.

Methodology

Synthesis of the Sulfamoyl Intermediate

Coupling to the Aromatic Core

- Method: Suzuki-Miyaura cross-coupling

- Use the trifluoromethylphenylboronic acid as the coupling partner.

- React with an aryl halide precursor bearing a suitable leaving group (e.g., bromide or chloride) at the position ortho to the boronic acid.

- Catalyzed by palladium complexes (e.g., Pd(PPh₃)₄).

- The sulfamoyl chloride intermediate reacts with the amino group on the aromatic ring, forming the sulfamoyl linkage.

Introduction of the Methoxypropyl Group

- The sulfamoyl group is attached via nucleophilic substitution, with the amino group reacting with 3-methoxypropyl sulfonyl chloride .

Final Assembly

- The entire molecule is assembled through sequential steps:

- Synthesis of the boronic acid core.

- Functionalization with the sulfamoyl group.

- Attachment of the 3-methoxypropyl chain via sulfonyl chloride chemistry.

Summary of the Overall Synthetic Route

Notes and Considerations

- Reaction Conditions: Maintaining inert atmospheres (argon or nitrogen) during boronic acid synthesis is crucial.

- Purification: Recrystallization and chromatography are employed to obtain high purity.

- Yield Optimization: Use of high-purity reagents, optimized temperatures, and catalysts enhances yields.

- Safety: Handling of chlorosulfonic acids and boron reagents requires appropriate safety measures.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reaction | Typical Yield | Remarks |

|---|---|---|---|---|

| Palladium-catalyzed borylation | 1-bromo-3,4,5-trifluorobenzene, bis(pinacolato)diboron | Miyaura borylation | 70-90% | Widely used for arylboronic acids |

| Grignard route | Aryl bromide, Mg, trimethyl borate | Grignard addition + hydrolysis | 60-80% | Alternative for sensitive substrates |

| Sulfamoyl chlorides | 3-methoxypropylamine + chlorosulfonic acid | Sulfamoyl chloride formation | - | For sulfamoyl group attachment |

| Suzuki coupling | Boronic acid + aryl halide | Cross-coupling | 60-75% | For aromatic substitution |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the sulfamoyl group into the phenylboronic acid scaffold?

- Methodology : The sulfamoyl group can be introduced via nucleophilic substitution or coupling reactions. For example, reacting 2-trifluoromethylphenylboronic acid with sulfamoyl chloride derivatives (e.g., 3-methoxypropylsulfamoyl chloride) in anhydrous THF under inert atmosphere at 0–5°C yields the target compound. Catalytic bases like triethylamine (1.5 eq.) improve reaction efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, improving Suzuki-Miyaura coupling efficiency. Use Pd(PPh₃)₄ (2 mol%) with DME/H₂O (3:1) at 80°C for aryl-aryl bond formation. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (sulfamoyl NH), δ 7.8–8.0 ppm (aromatic protons), δ 3.4–3.6 ppm (methoxypropyl CH₂).

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to confirm purity >95% .

Q. What are the stability considerations for long-term storage?

- Methodology : Store under argon at –20°C in amber vials. The boronic acid moiety is prone to protodeboronation in aqueous media; lyophilization is recommended for solid-state storage. Periodic NMR checks (every 6 months) detect degradation .

Advanced Research Questions

Q. How can contradictory data on purification methods (e.g., recrystallization vs. HPLC) be resolved?

- Methodology : Recrystallization (e.g., using EtOH/H₂O) is cost-effective for large-scale purification but may retain impurities. Combine with preparative HPLC (MeCN/H₂O gradient) for analytical-grade purity. Validate via mass spectrometry (ESI-MS, [M+H]+ m/z calc. 351.1) to confirm absence of byproducts .

Q. What strategies mitigate steric hindrance during catalytic coupling reactions?

- Methodology : Steric hindrance from the trifluoromethyl and sulfamoyl groups slows transmetallation. Use bulky ligands (e.g., SPhos) to stabilize the Pd catalyst. Increase reaction temperature to 100°C and extend reaction time to 24 hours. Monitor via ¹⁹F NMR for real-time boron-fluorine interaction analysis .

Q. How does the 3-methoxypropyl chain affect solubility and bioavailability in biological assays?

- Methodology : The methoxypropyl group enhances hydrophilicity (logP ~1.8 predicted via ChemDraw). Assess solubility in PBS (pH 7.4) and DMSO. For cell-based assays, optimize concentrations ≤10 μM to avoid solvent toxicity. Compare with analogs lacking the methoxy group to isolate pharmacokinetic effects .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., proteases)?

- Methodology : Perform molecular docking (AutoDock Vina) using the boronic acid as a warhead. The trifluoromethyl group stabilizes π-π stacking with hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro, PDB ID 6LU7). Validate predictions via SPR binding assays (KD < 1 μM indicates high affinity) .

Methodological Challenges and Solutions

Key Data for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.